molecular formula C14H20O B14393455 [(6-Methylhept-5-EN-2-YL)oxy]benzene CAS No. 88626-78-2

[(6-Methylhept-5-EN-2-YL)oxy]benzene

Cat. No.: B14393455
CAS No.: 88626-78-2
M. Wt: 204.31 g/mol
InChI Key: TUYHMSMGLLMYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. [(6-Methylhept-5-EN-2-YL)oxy]benzene is a phenyl ether compound of interest in chemical and applied research. Its structure incorporates a 6-methylhept-5-en-2-yl chain, a motif found in various natural products and fragrance precursors . This structural feature is shared with compounds like sulcatone (6-methylhept-5-en-2-one), a known volatile metabolite and scent molecule . The primary research applications for this compound are anticipated in the fields of organic synthesis, where it may serve as a building block for more complex molecules, and in fragrance chemistry, where it could be used to study structure-odor relationships or as a potential precursor to aroma compounds. In olfactory research, the compound's potential mechanism of action would involve interaction with olfactory receptors. While specific receptor targets for this exact molecule are not yet documented, related phenyl ethers and terpenoid structures have been investigated for their ability to modulate perception, such as in studies focusing on reducing the perception of malodors . Researchers can utilize [(6-Methylhept-5-EN-2-YL)oxy]benzene to explore its physicochemical properties, sensory characteristics, and biochemical interactions within these specialized contexts.

Properties

CAS No.

88626-78-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

6-methylhept-5-en-2-yloxybenzene

InChI

InChI=1S/C14H20O/c1-12(2)8-7-9-13(3)15-14-10-5-4-6-11-14/h4-6,8,10-11,13H,7,9H2,1-3H3

InChI Key

TUYHMSMGLLMYDE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

Reaction Mechanism and Conditions

The Williamson ether synthesis remains a cornerstone for aryl ether formation. For [(6-Methylhept-5-en-2-yl)oxy]benzene, this method involves:

  • Alkyl Halide Preparation : 6-Methylhept-5-en-2-ol is converted to its corresponding bromide or iodide using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions.
  • Phenoxide Generation : Benzene is deprotonated with a strong base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF).
  • Etherification : The phenoxide reacts with 6-methylhept-5-en-2-yl halide at 60–80°C for 6–12 hours, yielding the target compound.
Key Data:
  • Yield : 65–75% (optimized conditions).
  • Byproducts : Minor elimination products (e.g., alkenes) due to steric hindrance at the branched alcohol.

Mitsunobu Reaction

Protocol and Optimization

The Mitsunobu reaction offers superior stereochemical control, ideal for sterically hindered substrates:

  • Reactants : Phenol and 6-methylhept-5-en-2-ol.
  • Reagents : Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature.
Key Data:
  • Yield : 80–85%.
  • Advantages : Avoids alkyl halide intermediates; retains configuration at chiral centers.

Catalytic Hydroalkoxylation

Transition-Metal-Mediated Approach

Recent advances utilize gold(I) or palladium(II) catalysts to directly couple phenol with 5-methylhex-4-en-1-ol via C–O bond formation:

  • Catalyst : AuCl(PPh₃) or Pd(OAc)₂.
  • Conditions : 80–100°C in toluene, with molecular sieves to absorb water.
  • Outcome : Moderate yields (50–60%) but scalable for industrial applications.

Alkoxy Group Introduction via Reductive Etherification

Sodium Dithionite-Mediated Pathway

A patent (EP0585828B1) details reductive coupling of aldehydes and alcohols using Na₂S₂O₄ under phase-transfer conditions:

  • Reactants : Benzaldehyde derivative and 6-methylhept-5-en-2-ol.
  • Reductant : Sodium dithionite in a biphasic system (H₂O/Et₂O).
  • Yield : 70% with minimal side products.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Reference
Williamson Synthesis 65–75 Reflux, 6–12 h High
Mitsunobu Reaction 80–85 0°C to rt, 2–4 h Moderate
Hydroalkoxylation 50–60 80–100°C, 24 h Low
Reductive Etherification 70 Biphasic, 12 h Moderate

Challenges and Mitigation Strategies

  • Steric Hindrance : The branched 6-methylhept-5-en-2-yl group impedes nucleophilic attack. Mitsunobu’s use of PPh₃ mitigates this by stabilizing transition states.
  • Double Bond Stability : The 5-en moiety may isomerize under acidic conditions. Non-acidic catalysts (e.g., AuCl) preserve alkene geometry.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) effectively separates the target from oligomeric byproducts.

Industrial Applications and Patents

  • Patent US9688623B2 : Highlights LiAlH₄ reduction of ketones to alcohols, a precursor step for alkyl halide synthesis.
  • Patent EP2809646A1 : Emphasizes protecting group strategies (e.g., benzyl carbamates) to enhance reaction specificity during ether formation.

Chemical Reactions Analysis

Types of Reactions

[(6-Methylhept-5-EN-2-YL)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the benzene ring.

Scientific Research Applications

[(6-Methylhept-5-EN-2-YL)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(6-Methylhept-5-EN-2-YL)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ar-Curcumene (1-Methyl-4-(6-methylhept-5-en-2-yl)-benzene)

  • Structure : Benzene ring with a methyl group at position 1 and a 6-methylhept-5-en-2-yl group at position 3.
  • CAS Number : 4176-17-4 .
  • Occurrence : Found in Curcuma species and orchids (e.g., Xanthoxerampellia rufescens) .
  • Biological Activity : Exhibits antimicrobial, anticancer, and anti-inflammatory properties .
  • Key Difference : Lacks the oxygen atom in the side chain, reducing polarity compared to [(6-Methylhept-5-EN-2-YL)oxy]benzene.

Zingiberene

  • Structure : (5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene, a bicyclic sesquiterpene.
  • Occurrence : Major component of ginger (Zingiber officinale) essential oil .
  • Biological Activity : Implicated in antioxidant and anticancer effects .
  • Key Difference : Cyclohexene ring system introduces steric hindrance and alters reactivity compared to the linear ether chain in [(6-Methylhept-5-EN-2-YL)oxy]benzene.

Xanthorrhizol Derivatives

  • Example: 4-(3-(2-Methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl)morpholine.
  • Structure: Phenolic OH group replaced with a morpholine-linked propyl chain .
  • Synthesis : Derived from xanthorrhizol via substitution reactions.
  • Biological Activity : Weak caspase-7 inhibition (~15% activity), suggesting substituent-dependent efficacy .
  • Key Difference: Extended alkylation enhances solubility but reduces membrane permeability compared to the parent phenoxy compound.

4-(6-Methylhept-5-en-2-yl)benzonitrile

  • Structure : Benzene ring substituted with a nitrile group and 6-methylhept-5-en-2-yl chain.
  • Synthesis : Photochemical C–C bond formation (52% yield) using 4-bromobenzonitrile .
  • Key Difference: Electron-withdrawing nitrile group increases electrophilicity, contrasting with the electron-rich phenoxy group in [(6-Methylhept-5-EN-2-YL)oxy]benzene.

Comparative Analysis Table

Compound CAS Number Core Structure Key Functional Groups Biological Activity Synthetic Yield
[(6-Methylhept-5-EN-2-YL)oxy]benzene 4176-17-4 Benzene + ether-linked sesquiterpene Phenoxy, alkene Antimicrobial (plant-derived) 50% (3 steps)
ar-Curcumene 4176-17-4 Benzene + methyl/sesquiterpene Methyl, alkene Antimicrobial, anti-inflammatory N/A (natural)
Zingiberene 495-60-3 Bicyclic sesquiterpene Cyclohexene, alkene Antioxidant, anticancer N/A (natural)
Xanthorrhizol derivative (Compound 5) N/A Phenol + propylmorpholine Morpholine, alkene Weak caspase-7 inhibition Not reported
4-(6-Methylhept-5-en-2-yl)benzonitrile N/A Benzene + nitrile/sesquiterpene Nitrile, alkene Not reported 52%

Research Findings and Implications

Synthetic Accessibility: Photochemical methods (e.g., for benzonitrile derivatives) offer moderate yields but require specialized conditions, whereas Mitsunobu reactions are reliable for ether synthesis .

Biological Limitations : Derivatives with bulky substituents (e.g., morpholine in xanthorrhizol analogs) show reduced bioactivity, emphasizing the need for balanced lipophilicity .

Q & A

Q. What are the key synthetic routes for [(6-Methylhept-5-en-2-yl)oxy]benzene, and how do reaction conditions influence yield?

The compound is synthesized via a three-step sequence: Mitsunobu reaction, phthalimide deprotection, and acylation. In the Mitsunobu step, 6-methylhept-5-en-2-ol reacts with N-hydroxyphthalimide using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF at 0°C. The crude intermediate is deprotected with hydrazine hydrate in CH₂Cl₂:MeOH, followed by acylation with phenylchloroformate in CH₂Cl₂:H₂O. Yield optimization (50% over three steps) requires precise stoichiometry, low-temperature initiation, and silica-gel chromatography for purification .

Q. Which spectroscopic techniques are critical for characterizing [(6-Methylhept-5-en-2-yl)oxy]benzene derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent orientation (e.g., alkene geometry in the heptenyl chain).
  • TLC : For monitoring reaction progress (e.g., Rf = 0.46 in 20% EtOAc/hexanes).
  • HRMS : To validate molecular weight and purity.
  • IR : For functional group identification (e.g., carbonyl or ether stretches). Multi-step characterization ensures structural fidelity and minimizes misassignment risks .

Q. How do steric and electronic factors influence the reactivity of the alkene moiety in [(6-Methylhept-5-en-2-yl)oxy]benzene?

The 5-en-2-yl alkene is sterically hindered by the 6-methyl group, limiting electrophilic addition. Electronic effects (e.g., conjugation with the ether oxygen) may stabilize carbocation intermediates in acid-catalyzed reactions. Computational modeling (e.g., DFT) is recommended to predict regioselectivity in derivatization .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for [(6-Methylhept-5-en-2-yl)oxy]benzene derivatives?

Discrepancies in chemical shifts (e.g., alkene proton splitting) may arise from conformational flexibility or impurities. Solutions include:

  • 2D NMR (COSY, NOESY) : To assign coupling pathways and spatial proximity.
  • Variable-temperature NMR : To identify dynamic effects.
  • Comparative analysis with analogous compounds (e.g., 1-methoxy-4-((2-(p-tolyloxy)allyl)oxy)benzene) .

Q. How can reaction pathways be optimized to improve selectivity in synthesizing [(6-Methylhept-5-en-2-yl)oxy]benzene analogs?

  • Catalyst screening : Replace DIAD with newer azo reagents (e.g., ADDP) to reduce byproducts.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Protecting group alternatives : Replace phthalimide with Boc groups for milder deprotection .

Q. What computational tools predict the physicochemical properties of [(6-Methylhept-5-en-2-yl)oxy]benzene for material science applications?

Tools like the ACD/Labs Percepta Platform (e.g., logP, solubility) and molecular docking software (e.g., AutoDock) can model interactions with biomolecules or polymers. Validate predictions experimentally via DSC (thermal stability) or HPLC (partition coefficients) .

Q. How do structural modifications (e.g., methoxy vs. boronate substituents) alter the biological activity of [(6-Methylhept-5-en-2-yl)oxy]benzene derivatives?

Substituents like boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhance hydrogen-bonding capacity, potentially improving binding to protein targets. Compare IC₅₀ values in enzyme inhibition assays and analyze SAR using X-ray crystallography .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm assignments .
  • Safety Protocols : Use fume hoods and PPE during acylation steps (phenylchloroformate is toxic) .
  • Literature Gaps : Prioritize peer-reviewed journals over commercial platforms (e.g., BenchChem) for reliable data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.